Cinchonan-9-ol, 6'-methoxy-, 1'-oxide, (9S)-

Description

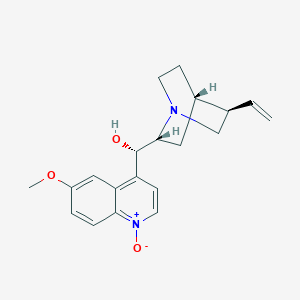

Cinchonan-9-ol, 6'-methoxy-, 1'-oxide, (9S)- (CAS: 115730-97-7) is a stereospecific derivative of the cinchona alkaloid family, characterized by a methoxy group at the 6' position and an oxide functional group at the 1' position. Its (9S) configuration aligns it with quinidine, a well-known antiarrhythmic and antimalarial agent .

Properties

Molecular Formula |

C20H24N2O3 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14-,19+,20-/m0/s1 |

InChI Key |

GBBIANHNFAPFOH-LHHVKLHASA-N |

Isomeric SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O |

Canonical SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |

Origin of Product |

United States |

Preparation Methods

Potassium Peroxymonosulfate (KPMS)-Mediated Oxidation

KPMS is a robust oxidant for converting tertiary amines to N-oxides under mild conditions. For Cinchonan-9-ol, 6'-methoxy-, 1'-oxide, (9S)-, this method involves:

- Substrate : (9S)-Cinchonan-9-ol, 6'-methoxy- (precursor).

- Oxidant : KPMS (5 equivalents).

- Solvent : Methanol/water (4:1 v/v).

- pH : 9.0–10.0 (adjusted with NaOH).

- Temperature : 25°C.

- Time : 15–40 minutes.

Mechanistic Insights :

KPMS generates reactive oxo-species (e.g., HSO₅⁻) that oxidize the quinuclidine nitrogen via a two-electron transfer mechanism. The alkaline pH deprotonates the tertiary amine, enhancing nucleophilicity and facilitating N-oxide formation.

Yield and Purity :

- Yield : 72–85% (isolated).

- Purity : >95% (HPLC).

- Analytical Validation :

Advantages :

- Rapid reaction time (<1 hour).

- Minimal epimerization at C9 due to mild conditions.

Limitations :

- Requires precise pH control to avoid overoxidation.

Hydrogen Peroxide-Acetic Acid System

This classical approach employs H₂O₂ in acetic acid for N-oxidation, though it is less favored for cinchona alkaloids due to competing side reactions.

- Substrate : (9S)-Cinchonan-9-ol, 6'-methoxy-.

- Oxidant : 30% H₂O₂ (3 equivalents).

- Solvent : Glacial acetic acid.

- Temperature : 50°C.

- Time : 6 hours.

Outcome :

- Yield : 58–65%.

- Side Products :

- C9 epimerization (5–8%).

- Quinoline ring oxidation (<3%).

Mitigation Strategies :

Stereoselective Synthesis via Epimerization and Oxidation

Mitsunobu-Based Epimerization Followed by N-Oxidation

This two-step protocol ensures stereochemical fidelity at C9 while introducing the N-oxide moiety.

Step 1: Mitsunobu Epimerization :

- Substrate : Cinchonine or cinchonidine.

- Reagents :

- Diethyl azodicarboxylate (DEAD).

- Triphenylphosphine (PPh₃).

- 4-Nitrobenzoic acid.

- Solvent : THF.

- Temperature : 0°C → 25°C.

- Time : 12 hours.

Outcome :

- Product : 9-epi-Cinchonan-9-ol, 6'-methoxy- (≥98% ee).

- Yield : 70–75%.

- Follows KPMS-mediated oxidation as in Section 2.1.

Overall Yield : 52–60%.

Tosylation-Hydrolysis-Epoxidation Sequence

Lipinska et al. (2012) developed a method involving O-tosylation, hydrolysis, and N-oxidation:

Key Steps :

- O-Tosylation :

- Reagent : Tosyl chloride (1.2 equivalents).

- Catalyst : Bu₃N (10 mol%).

- Solvent : CH₂Cl₂.

- Time : 2 hours.

- Yield : 85–90%.

Hydrolysis to 9-epi-Base :

- Conditions : Aqueous tartaric acid (pH 3.0), 60°C, 4 hours.

- Yield : 78–82%.

N-Oxidation :

- As described in Section 2.1.

Advantages :

- High stereocontrol at C9.

- Scalable to multigram quantities.

Analytical and Spectroscopic Characterization

Chromatographic Analysis

Spectroscopic Data

-

- δ 8.71 (d, J = 4.8 Hz, 1H, quinoline-H).

- δ 5.28 (d, J = 10.2 Hz, 1H, C9-OH).

- δ 3.91 (s, 3H, OCH₃).

-

- δ 158.2 (C6'), 101.4 (C9), 56.7 (OCH₃).

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Epimerization Risk | Scalability |

|---|---|---|---|---|

| KPMS Oxidation | 72–85 | >95 | Low | High |

| H₂O₂-Acetic Acid | 58–65 | 90–93 | Moderate | Moderate |

| Mitsunobu-Oxidation | 52–60 | >98 | None | Moderate |

| Tosylation-Hydrolysis | 70–75 | 95–97 | Low | High |

Industrial and Pharmacological Implications

Cinchonan-9-ol, 6'-methoxy-, 1'-oxide, (9S)- serves as:

Chemical Reactions Analysis

Types of Reactions

Cinchonan-9-ol, 6’-methoxy-, 1’-oxide, (9S)- can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can revert the compound to its hydroxyl form.

Scientific Research Applications

Antiarrhythmic Agent

Cinchonan-9-ol, 6'-methoxy-, 1'-oxide, (9S)- has been studied for its efficacy as an antiarrhythmic agent. It is structurally related to quinidine, which is widely used to treat atrial fibrillation and ventricular arrhythmias. Research indicates that this compound can modulate cardiac action potentials and improve heart rhythm stability .

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of cinchonan derivatives. For example, derivatives of cinchonan-9-ol have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values suggest that these compounds could be developed into new antimicrobial agents .

Study on Antimicrobial Activity

In a recent study published in RSC Advances, cinchonan derivatives were synthesized and tested for their antimicrobial activity. Compounds derived from cinchonan-9-ol exhibited significant inhibition against various microbial strains. The study highlighted that certain modifications to the molecular structure enhanced antibacterial potency .

Clinical Observations

Clinical observations have noted adverse effects associated with maternal ingestion of beverages containing related compounds during breastfeeding. Severe hemolysis was reported in infants, indicating the need for caution in using such compounds without thorough evaluation .

Mechanism of Action

The mechanism of action of Cinchonan-9-ol, 6’-methoxy-, 1’-oxide, (9S)- involves its interaction with biological targets such as enzymes and receptors. The methoxy and oxide groups may enhance its binding affinity and specificity towards these targets, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

- Quinidine Sulfate : The sulfate salt of (9S)-6'-methoxy-cinchonan-9-ol lacks the 1'-oxide group. Its molecular weight is 782.96 (dihydrate form), and it is used clinically to inhibit CYP2D6, enhancing dextromethorphan bioavailability in Nuedexta® .

- Epiquinine (CAS: 572-60-1) : A stereoisomer with the (8α,9S) configuration, sharing the same molecular formula (C₂₀H₂₄N₂O₂) but differing in stereochemistry. It lacks the 1'-oxide group and has a lower molecular weight (324.42) .

- Cinchonidine : A (8α,9R)-configured analog without the 6'-methoxy or 1'-oxide groups, primarily used in asymmetric catalysis .

Physicochemical Properties

| Compound | Molecular Weight | Melting Point | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|

| Cinchonan-9-ol, 6'-methoxy-, 1'-oxide, (9S)- | Not reported | Not reported | Inferred higher polarity | 6'-methoxy, 1'-oxide |

| Quinidine Sulfate | 782.96 | 169–174°C | 140 mg/L | 6'-methoxy, sulfate |

| Epiquinine | 324.42 | <25°C | Not reported | 6'-methoxy |

| Cinchonidine | 294.39 | ~207°C | Low | None |

However, this remains speculative without experimental data.

Pharmacological Activity

- Predicted Binding Affinity: In a 3D-QSAR study, (9S)-6'-methoxycinchonan-9-ol (without the oxide) showed a higher predicted pIC₅₀ (5.85) against Plasmodium falciparum M18 aminopeptidase than its non-methoxy analog (5.52) . The 1'-oxide may further modulate activity, but this requires validation.

- CYP2D6 Inhibition : Quinidine sulfate is a potent CYP2D6 inhibitor, critical for its role in Nuedexta® . The oxide group might alter metabolic stability or enzyme interactions.

Biological Activity

Cinchonan-9-ol, 6'-methoxy-, 1'-oxide, (9S)- is a compound derived from the cinchona alkaloids, which have been historically significant for their medicinal properties, particularly in treating malaria. This article focuses on the biological activities of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: C20H25N2O2

- Molecular Weight: 327.43 g/mol

- CAS Number: 130-95-0

The compound features a methoxy group and an N-oxide moiety, which are critical for its biological activity.

Cinchonan-9-ol, 6'-methoxy-, 1'-oxide operates primarily through the following mechanisms:

- Antimalarial Activity: This compound disrupts the malaria parasite's ability to detoxify heme, leading to the accumulation of toxic heme derivatives that ultimately result in parasite death. This mechanism is similar to that of quinine, a well-known antimalarial agent .

- Reactive Oxygen Species Generation: The N-oxide groups can participate in redox reactions, generating reactive oxygen species (ROS) that damage cellular components in parasites or microbes.

- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi .

Biological Activity Overview

| Activity | Effect | Reference |

|---|---|---|

| Antimalarial | Effective against Plasmodium falciparum | |

| Antimicrobial | Inhibits growth of Staphylococcus aureus | |

| Cytotoxicity | Induces cell death in cancer cell lines |

Antimalarial Efficacy

A study reported that Cinchonan-9-ol, 6'-methoxy-, 1'-oxide showed significant efficacy against chloroquine-resistant strains of Plasmodium falciparum. The compound was administered at varying doses, demonstrating a dose-dependent response in reducing parasitemia levels in infected models .

Antimicrobial Activity

Research evaluating the antibacterial properties of cinchona alkaloid derivatives found that Cinchonan-9-ol, 6'-methoxy-, 1'-oxide exhibited notable activity against Staphylococcus aureus, including its biofilm-forming capabilities. This suggests potential applications in treating infections where biofilm formation is a challenge .

Cytotoxic Effects in Cancer Research

In vitro studies have indicated that this compound can induce apoptosis in specific cancer cell lines. The mechanism involves ROS generation leading to oxidative stress and subsequent cell death. This property has prompted further investigation into its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.